molecular formula C18H25N3O2 B4930990 1-(3-cyclopentylpropanoyl)-4-isonicotinoylpiperazine

1-(3-cyclopentylpropanoyl)-4-isonicotinoylpiperazine

Cat. No. B4930990
M. Wt: 315.4 g/mol
InChI Key: NIVLXJCGEFXHPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules resembling the structure of 1-(3-cyclopentylpropanoyl)-4-isonicotinoylpiperazine often involves innovative methodologies to incorporate diverse functional groups and achieve desired molecular architectures. For example, methodologies leveraging 1,2,3-triazoles as peptide bond isosteres highlight the synthetic versatility required for such complex molecules, showing the effectiveness of triazole-containing analogues in mimicking natural compounds and retaining biological activity (Bock et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds is intricately related to their synthesis and the strategic incorporation of functional groups to achieve desired properties. The use of cyclopropanes and azomethine imines in synthesis illustrates the complexity and the need for precise molecular structure control in creating compounds with specific configurations and characteristics (Nájera et al., 2015).

Chemical Reactions and Properties

Compounds like 1-(3-cyclopentylpropanoyl)-4-isonicotinoylpiperazine exhibit a range of chemical reactions, underlining their reactivity and interaction with different chemical entities. For instance, the utilization of cyclopropane moieties as the hydride acceptor in internal redox reactions to achieve the synthesis of 1-benzazepines showcases the compound's reactivity and potential for chemical transformations (Suh et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and potential for bioaccumulation. Based on its structural components, it’s possible that it could pose risks if ingested, inhaled, or if it comes into contact with the skin .

properties

IUPAC Name

3-cyclopentyl-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c22-17(6-5-15-3-1-2-4-15)20-11-13-21(14-12-20)18(23)16-7-9-19-10-8-16/h7-10,15H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVLXJCGEFXHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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